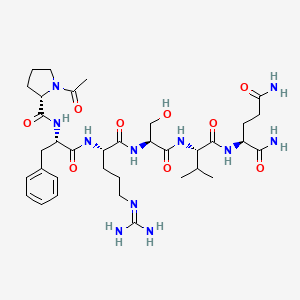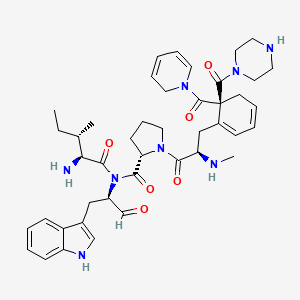
L 366811
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-366,811 is a potent oxytocin antagonist. It is a synthetic compound with the chemical formula C43H56N8O6 and a molecular weight of 780.970. This compound is primarily used in scientific research due to its ability to inhibit the action of oxytocin, a hormone involved in various physiological processes such as childbirth and lactation .
Chemical Reactions Analysis
L-366,811 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-366,811 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving oxytocin signaling pathways to understand its role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxytocin dysregulation, such as preterm labor and certain psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
L-366,811 exerts its effects by binding to oxytocin receptors, thereby inhibiting the action of oxytocin. This inhibition disrupts the signaling pathways mediated by oxytocin, leading to a reduction in its physiological effects. The molecular targets of L-366,811 include oxytocin receptors located in various tissues, such as the uterus and brain .
Comparison with Similar Compounds
L-366,811 is unique among oxytocin antagonists due to its high potency and specificity. Similar compounds include:
Atosiban: Another oxytocin antagonist used clinically to delay preterm labor.
Compared to these compounds, L-366,811 offers distinct advantages in terms of its binding affinity and specificity for oxytocin receptors .
Properties
CAS No. |
127819-95-8 |
|---|---|
Molecular Formula |
C43H56N8O6 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-2-amino-3-methylpentanoyl]-N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[(2R)-2-(methylamino)-3-[(6R)-6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H56N8O6/c1-4-29(2)37(44)40(55)51(32(28-52)25-30-27-47-34-15-7-6-14-33(30)34)39(54)36-16-12-22-50(36)38(53)35(45-3)26-31-13-8-9-17-43(31,41(56)48-20-10-5-11-21-48)42(57)49-23-18-46-19-24-49/h5-11,13-15,20,27-29,32,35-37,45-47H,4,12,16-19,21-26,44H2,1-3H3/t29-,32+,35+,36-,37-,43-/m0/s1 |
InChI Key |
PQTORSHXODXZHK-FZOIMTHESA-N |
SMILES |
CCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N([C@H](CC1=CNC2=CC=CC=C21)C=O)C(=O)[C@@H]3CCCN3C(=O)[C@@H](CC4=CC=CC[C@@]4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N |
Canonical SMILES |
CCC(C)C(C(=O)N(C(CC1=CNC2=CC=CC=C21)C=O)C(=O)C3CCCN3C(=O)C(CC4=CC=CCC4(C(=O)N5CCNCC5)C(=O)N6CC=CC=C6)NC)N |
Appearance |
Solid powder |
Key on ui other cas no. |
127819-95-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclo-(proline-tryptophan-isoleucine-pipecolic acid-piperazine-2-carboxylic acid-N-Me-phenylalanine) L 366811 L-366,811 L-366811 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


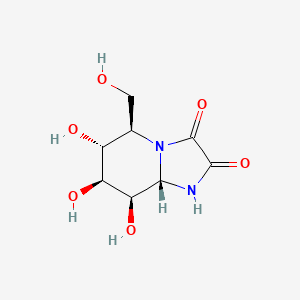

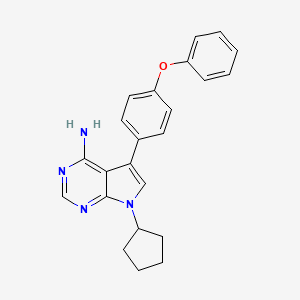


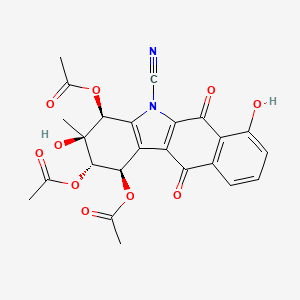

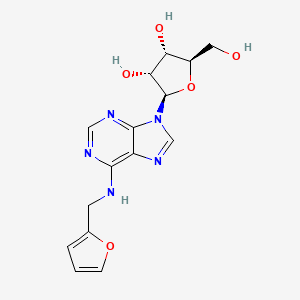
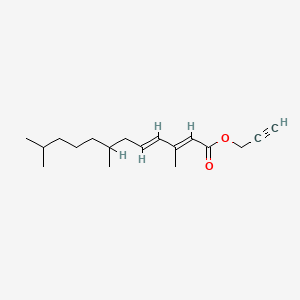
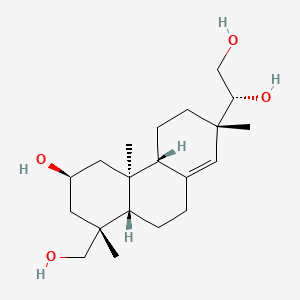
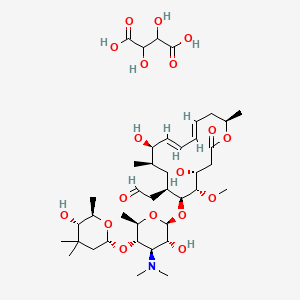
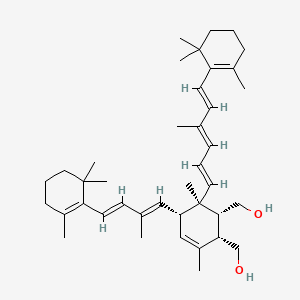
![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)
